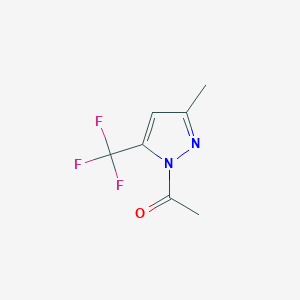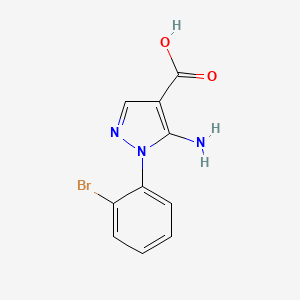
Potassium 2-(4-bromophenyl)vinyltrifluoroborate
Overview
Description
Potassium 2-(4-bromophenyl)vinyltrifluoroborate is an organoboron compound with the molecular formula C8H6BBrF3K and a molecular weight of 288.94 g/mol . This compound is known for its stability and versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction . It is a valuable reagent in the field of synthetic chemistry due to its ability to introduce vinyl groups into various substrates.
Mechanism of Action
Target of Action
Potassium 2-(4-bromophenyl)vinyltrifluoroborate, also known as Potassium;[(E)-2-(4-bromophenyl)ethenyl]-trifluoroboranuide, is a versatile organometallic reagent It is commonly used as a vinylating agent in the presence of palladium catalysts .
Mode of Action
The compound interacts with its targets through a process known as vinylating . In the presence of palladium catalysts, it can be utilized in coupling reactions under relatively mild conditions
Biochemical Pathways
It is known to be involved in suzuki coupling reactions , which are widely used in organic synthesis. These reactions can lead to the formation of various organic compounds, impacting multiple biochemical pathways.
Result of Action
Its use in suzuki coupling reactions suggests that it plays a role in the synthesis of various organic compounds .
Action Environment
This compound is an air- and water-stable potassium organotrifluoroborate . This suggests that it can maintain its efficacy and stability under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 2-(4-bromophenyl)vinyltrifluoroborate can be synthesized through the reaction of 4-bromostyrene with potassium trifluoroborate in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, making it an efficient and practical method for producing this compound.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves scalable procedures similar to those used in laboratory settings. The use of palladium-catalyzed cross-coupling reactions is common in industrial applications due to their efficiency and high yield .
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions where the bromine atom is replaced by various nucleophiles.
Coupling Reactions: It is prominently used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Employed in substitution reactions to replace the bromine atom.
Major Products:
Vinyl-Substituted Aromatics: Formed through coupling reactions.
Substituted Phenyl Compounds: Resulting from substitution reactions.
Scientific Research Applications
Potassium 2-(4-bromophenyl)vinyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and medicinal chemistry research.
Industry: Applied in the production of advanced materials and polymers.
Comparison with Similar Compounds
Potassium vinyltrifluoroborate: Another organotrifluoroborate used in similar coupling reactions.
Potassium phenyltrifluoroborate: Used in the synthesis of phenyl-substituted compounds.
Uniqueness: This dual functionality makes it a versatile reagent in synthetic chemistry .
Properties
IUPAC Name |
potassium;[(E)-2-(4-bromophenyl)ethenyl]-trifluoroboranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BBrF3.K/c10-8-3-1-7(2-4-8)5-6-9(11,12)13;/h1-6H;/q-1;+1/b6-5+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXVPUJMYULVAR-IPZCTEOASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=CC1=CC=C(C=C1)Br)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C=C/C1=CC=C(C=C1)Br)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BBrF3K | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3039331.png)
![2-{3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid](/img/structure/B3039332.png)
![O1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-4-(trifluoromethyl)benzene-1-carbohydroximamide](/img/structure/B3039333.png)








![1-[(3-Chlorophenyl)sulfonyl]acetone](/img/structure/B3039351.png)
